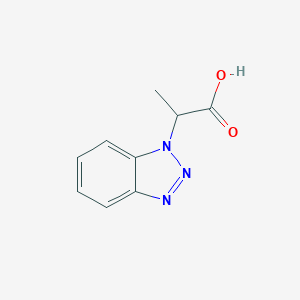

2-Benzotriazol-1-yl-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzotriazol-1-yl-propionic acid is a compound with the molecular formula C9H9N3O2 . It is a new N,O,N’-tridentate ligand . The compound is V-shaped with the mean plane through the benzotriazole system inclined by 67.7 (1)° to the mean plane through the benzene ring .

Synthesis Analysis

The synthesis of 2-Benzotriazol-1-yl-propionic acid involves a variety of reactions . For instance, alanine was condensed with 1-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl) 2-chloroethanone to yield 2-{[2-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid .Molecular Structure Analysis

The molecular structure of 2-Benzotriazol-1-yl-propionic acid is characterized by a benzotriazole system that is planar to within 0.013 (2) Å . The compound has an average mass of 191.187 Da and a monoisotopic mass of 191.069473 Da .Chemical Reactions Analysis

Benzotriazole derivatives, including 2-Benzotriazol-1-yl-propionic acid, can easily be introduced into a molecule by a variety of reactions, activating it toward numerous transformations . For example, the reaction of 1-(benzotriazol-1-yl)-3-phenylpropynone with substituted 2-aminopyridines, 2-picolines, and 2-methylquinoline afforded pyrido[1,2-a]pyrimidin-2-ones .Applications De Recherche Scientifique

Construction of Pharmacologically Important Heterocyclic Skeletons

Benzotriazole methodology is recognized as a versatile and successful synthesis protocol. It can easily be introduced into a molecule by a variety of reactions, activating it towards numerous transformations . This methodology has grown in popularity due to its stability during the course of reactions and its easy removal at the end of the reaction sequence .

Synthesis of Heterocyclic Compounds

Benzotriazole has been extensively used for the synthesis of heterocyclic compounds, including benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many others . It has also been used for the synthesis of libraries of carbamates, ureas, semicarbazides, carbazides, sulfonylureas, sulfonylcarbazides, and oligopeptides .

Medicinal Chemistry

Benzotriazole derivatives have shown outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . The introduction of a 2-aminobenzotriazole group in levofloxacin improved its antibacterial behavior via interactions with the target enzymes or direct penetration into bacteria .

Corrosion Inhibitors

Benzotriazole derivatives have found profound applications as corrosion inhibitors . They form a protective layer on the metal surface, preventing corrosion caused by environmental factors.

UV Filters

Benzotriazole derivatives are used as UV filters . They absorb high-energy ultraviolet rays, protecting materials from the harmful effects of UV radiation.

Solar and Photovoltaic Cells

Benzotriazole derivatives are used in the manufacture of solar and photovoltaic cells . They enhance the efficiency of these cells by improving light absorption and charge transport properties.

Propriétés

IUPAC Name |

2-(benzotriazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6(9(13)14)12-8-5-3-2-4-7(8)10-11-12/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHYXZGLOIXABY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C2=CC=CC=C2N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281648 |

Source

|

| Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24802506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

4144-65-4 |

Source

|

| Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)